molecular formula C11H9ClN2O B1339253 4-氯-6-(2-甲氧基苯基)嘧啶 CAS No. 75634-03-6

4-氯-6-(2-甲氧基苯基)嘧啶

货号 B1339253
CAS 编号: 75634-03-6
分子量: 220.65 g/mol
InChI 键: DWDRJPOECQRJDL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击“快速查询”以从我们的专家团队获取报价。
  • 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

“4-Chloro-6-(2-methoxyphenyl)pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Molecular Structure Analysis

The molecular structure of “4-Chloro-6-(2-methoxyphenyl)pyrimidine” consists of a pyrimidine core with a chlorine atom at the 4th position and a methoxyphenyl group at the 6th position . The exact molecular weight, InChI, and SMILES representations can be found in the PubChem database .

科研应用

同构性质和分子结构

4-氯-6-(2-甲氧基苯基)嘧啶,以及类似化合物,在晶体学和分子结构分析中展示了显著的应用。Trilleras等人(2009年)的研究发现,这些化合物是同构的,基本上是同晶的,在环取代原子中存在显著的位移。该研究的重要性在于观察这些化合物的同构性质,并将它们的晶体和分子结构与类似化合物(Trilleras, Quiroga, Cobo, & Glidewell, 2009)进行比较。

抗病毒活性

另一个研究领域是嘧啶衍生物的抗病毒活性。Hocková等人(2003年)合成了在位置5取代的2,4-二氨基-6-羟基嘧啶,并发现几种5-取代的2,4-二氨基嘧啶衍生物抑制了细胞培养中的逆转录病毒复制,表明具有潜在的抗病毒应用(Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003)

抗癌药物的合成方法

嘧啶衍生物在抗癌药物的合成中也很重要。Jianlan Kou和Feiyi Yang(2022年)开发了一种快速合成方法,用于2-氯-4-(3-硝基苯氧基)-6-(噻吩-2-基)嘧啶,这是小分子抗癌药物的中间体,优化了合成方法以提高产率(Kou & Yang, 2022)

非线性光学和医学中的应用

由于嘧啶环存在于DNA和RNA中,因此在非线性光学(NLO)和医学中具有重要应用。Hussain等人(2020年)对硫代嘧啶衍生物进行的研究表明,它们在这些领域具有很好的应用前景,观察到的NLO性质比标准分子(Hussain, Khan, Ibrahim, Khalid, Ali, Hussain, Saleem, Ahmad, Muhammad, Al‐Sehemi, & Sultan, 2020)更大。

对轻钢的缓蚀作用

包括4-氯-6-(2-甲氧基苯基)嘧啶衍生物在内的螺环嘧啶硫酮已被研究用于对轻钢的缓蚀效果。Yadav等人(2015年)的研究表明,这些缓蚀剂作为混合缓蚀剂,并且它们在轻钢上的吸附符合Langmuir吸附等温线,显示了在材料科学和工程中的潜在应用(Yadav, Sinha, Kumar, & Sarkar, 2015)

未来方向

The future directions for “4-Chloro-6-(2-methoxyphenyl)pyrimidine” could involve further exploration of its pharmacological effects, synthesis methods, and potential applications in medicinal chemistry. Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

性质

IUPAC Name

4-chloro-6-(2-methoxyphenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-15-10-5-3-2-4-8(10)9-6-11(12)14-7-13-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWDRJPOECQRJDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-(2-methoxyphenyl)pyrimidine

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a 250 ml round bottomed flask was added 4,6-dichloropyrimidine (2.67 g, 17.95 mmol), 2-methoxyphenyl boronic acid (3.00 g, 19.7 mmol), acetonitrile (50 ml) and sodium carbonate (2.95 g, 26.9 mmol). The mixture was sparged with nitrogen for 15 minutes, Pd(PPh3)4 (0.48 g, 0.41 mmol) was then added, and the resulting yellow mixture was heated under an atmosphere of nitrogen at 80° C. for 48 hours. After cooling, the solution was diluted with aqueous NaHCO3 and extracted with dichloromethane. The combined organic extracts were dried over sodium sulfate, filtered and concentrated in vacuum. Purification of the residue by silica gel chromatography (2 to 5% ethyl acetate/hexane) afforded 4-chloro-6-(2-methoxy-phenyl)-pyrimidine as a white solid. Yield: 2.5 g
Quantity
2.67 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
2.95 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.48 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

4,6-dichloropyrimidine (6.0 g, 40 mmol) and 2-methoxyphenylboronic acid (4.41 g, 29 mmol) were added to a solution of dimethoxyethane (120 mL) and water (18 mL), followed by the addition of NaHCO3 (6.72 g, 80 mmol) and (PPh3)2PdCl2 (0.84 g). to this end the reaction mixture was allowed to reflux for 8 h, and then the solvent removed under reduced pressure. The residue was taken up in CH2Cl2 (100 mL), and the resulting solution washed with water, dried over anhydrous K2CO3, filtered and the solvent removed under reduced pressure. The crude product was purified by flash chropatography on silica gel (eluent CH2Cl2) and recrystallized from hexanes yielding 4-chloro-6-(2-methoxyphenyl)-pyrimidine (4.78 g; 75%).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
4.41 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
6.72 g
Type
reactant
Reaction Step Two
Quantity
0.84 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A mixture of 4,6-dichloropyrimdine (0.98 g), 2-methoxy-benzeneboronic acid (1.0 g), [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium (11) (0.54 g), 1,2-dimethoxyethane (60 ml), sodium hydrogen carbonate (1.1 g) and water (20 ml) were heated together at 85° C. for 16 hours. The mixture was cooled to room temperature, diluted with ethyl acetate and the organic phase separated, dried over magnesium sulphate, filtered, evaporated, then purified by column chromatography (silica gel, ethyl acetate/petroleum ether), to give 4-Chloro-6-(2-methoxy-phenyl)-pyrimidine, 1.18 g
Quantity
0.98 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0.54 g
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-(2-methoxyphenyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-(2-methoxyphenyl)pyrimidine
Reactant of Route 3
Reactant of Route 3
4-Chloro-6-(2-methoxyphenyl)pyrimidine
Reactant of Route 4
Reactant of Route 4
4-Chloro-6-(2-methoxyphenyl)pyrimidine
Reactant of Route 5
Reactant of Route 5
4-Chloro-6-(2-methoxyphenyl)pyrimidine
Reactant of Route 6
Reactant of Route 6
4-Chloro-6-(2-methoxyphenyl)pyrimidine

Citations

For This Compound
7
Citations
G Németh - 2012 - semmelweis.hu
2. Aims My PhD research was directed to synthesise novel and effective CDK9 kinase inhibitors, as potential drug candidates against AIDS. When I joined the Rational Drugdesign …
Number of citations: 0 semmelweis.hu
VP Krivopalov, VI Mamatyuk… - Russian chemical bulletin, 1995 - Springer
The intramolecular hydrogen bond between the phenolic hydroxyl and the pyrimidine nitrogen atom in the title compounds exerts a destabilizing effect on the tetrazole ring and shifts the …
Number of citations: 14 link.springer.com
G Németh, Z Greff, A Sipos, Z Varga… - Journal of medicinal …, 2014 - ACS Publications
Although there is a significant effort in the design of a selective CDK9/CycT1 inhibitor, no compound has been proven to be a specific inhibitor of this kinase so far. The aim of this …
Number of citations: 67 pubs.acs.org
TK Albert, C Rigault, J Eickhoff… - British journal of …, 2014 - Wiley Online Library
Background and Purpose The cyclin‐dependent kinase CDK9 is an important therapeutic target but currently available inhibitors exhibit low specificity and/or narrow therapeutic …
Number of citations: 112 bpspubs.onlinelibrary.wiley.com
TK Albert, C Rigault, J Eickhoff, K Baumgart, C Antrecht… - sciolibrary.com
Background and purpose CDK9 has great potential as therapeutic target. Yet, currently available inhibitors suffer from low specificity and/or narrow therapeutic windows. We present a …
Number of citations: 0 www.sciolibrary.com
G Németh - 2012 - repo.lib.semmelweis.hu
Doktoranduszi munkám fő célkitűzése az volt, hogy új típusú, hatékony CDK9 kináz gátló vegyületeket, mint potenciális AIDS ellenes hatóanyagokat állítsak elő. A doktori …
Number of citations: 5 repo.lib.semmelweis.hu
CA Lefebvre - 2016 - library-archives.canada.ca
La calcification de la valve aortique (CVA) est une maladie cardiovasculaire de plus en plus répandue, particulièrement en Amérique du Nord. Elle cause le rétrécissement de la valve …
Number of citations: 0 library-archives.canada.ca

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。